N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)21-16-10-8-14(9-11-16)17-13-25-20(22-17)15-5-2-1-3-6-15/h1-13H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVPFGMOSETEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Attachment of the Thiophene Ring: The thiophene ring is then attached via a Stille coupling reaction, where a thiophene stannane reacts with a halogenated phenylthiazole derivative.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the thiophene ring reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Thiazole Ring Functionalization
The 2-phenyl-1,3-thiazole moiety enables electrophilic substitution and cycloaddition reactions. Key reactions include:
Notes:
-
Sulfonation occurs regioselectively at the electron-rich C5 position of the thiazole ring.
-
Halogenation with NBS proceeds via radical mechanisms under reflux conditions .
Thiophene Carboxamide Reactivity
The thiophene-2-carboxamide group participates in hydrolysis and coupling reactions:
Hydrolysis
-
Acidic Hydrolysis : 6M HCl, reflux (12 h) → thiophene-2-carboxylic acid .
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Basic Hydrolysis : NaOH (10%), 80°C (8 h) → sodium thiophene-2-carboxylate.
Acylation
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT | N-acetyl derivative | 91 |
| Benzoyl chloride | DMF, K₂CO₃, 60°C (6 h) | N-benzoylated compound | 83 |
Cross-Coupling Reactions
The aryl groups facilitate palladium-catalyzed couplings:
| Reaction | Catalytic System | Substrate | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | Amino-functionalized analogs |
Key Findings:
-
Suzuki couplings occur preferentially at the para position of the phenyl-thiazole substituent.
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Buchwald-Hartwig aminations require elevated temperatures (110°C) for C–N bond formation .
Oxidation
-
Thiophene Ring : H₂O₂/AcOH → thiophene-S-oxide intermediate (transient).
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Amide Group : KMnO₄/H₂SO₄ → nitro group (requires harsh conditions) .
Reduction
-
Nitrile Reduction (if present): H₂/Pd-C → primary amine.
Cyclization Reactions
Under basic conditions, intramolecular cyclization occurs:
textBase: K₂CO₃, DMF, 120°C (24 h) Product: Thiazolo[5,4-f]quinoline derivative Yield: 68% Mechanism: Nucleophilic attack of amide oxygen on adjacent aryl ring
Stability Under Thermal/Photolytic Conditions
-
Thermal Stability : Decomposes above 250°C → thiazole ring fragmentation .
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Photolysis : UV light (254 nm) induces cis-trans isomerization in carboxamide group.
Comparative Reactivity Table
| Functional Group | Reactivity Order | Dominant Reaction Type |
|---|---|---|
| Thiazole ring | C5 > C4 > C2 | Electrophilic substitution |
| Thiophene carboxamide | Amide > thiophene | Nucleophilic acyl substitution |
| Phenyl substituent | Para > meta > ortho | Cross-coupling |
Key Synthetic Challenges
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is of interest due to the thiazole ring, which is known for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new drugs.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The phenyl and thiophene rings can also participate in π-π stacking interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogs in the T-IV Series (Thiophene-2-Carboxamide Derivatives)
describes a series of T-IV compounds (T-IV-B to T-IV-I) synthesized via Claisen-Schmidt condensation. These analogs share the thiophene-2-carboxamide backbone but differ in the substituents on the acryloyl-phenyl group:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in T-IV-H/I) slightly reduce yields compared to electron-donating groups (e.g., CH₃ in T-IV-B), likely due to steric or electronic effects during synthesis .
- Spectroscopic Trends: The presence of NO₂ or OH groups introduces distinct IR peaks (e.g., NO₂ stretching at ~1520–1350 cm⁻¹), aiding in structural confirmation .
Nitrothiophene Carboxamides with Antibacterial Activity
and highlight nitro-substituted thiophene carboxamides, such as Compound 16 (5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide) and analogs with methoxy/trifluoromethyl substituents. These compounds exhibit narrow-spectrum antibacterial activity, with structural features influencing potency:
- Compound 16 : Synthesized via coupling 5-nitrothiophene-2-carboxylic acid with substituted thiazole amines.
- Purity and Stability : Analogs like N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide achieve 99.05% purity, attributed to optimized purification (e.g., silica gel chromatography) .
Comparison with Target Compound :
- The nitro group in these analogs may enhance antibacterial activity but could reduce solubility compared to the non-nitrated target compound.
Piperidine-Linked Thiophene Carboxamides (Compounds 54–59)
details thiophene-2-carboxamides with piperidinyl-oxy-phenyl substituents, such as N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (54) :
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 54 | 4-Chlorophenyl | 34 | 169–171 |
| 56 | Phenethyl | 79 | 152–154 |
| 58 | 4-Chlorophenyl (piperidine) | 55 | 240–242 |
Key Differences :
- Synthetic Yields : Bulky substituents (e.g., phenethyl in Compound 56) improve yields due to reduced steric hindrance during coupling .
- Thermal Stability : Higher melting points in chlorophenyl derivatives (e.g., 58 at 240–242°C) suggest stronger intermolecular interactions (e.g., halogen bonding) .
Thiophene Carboxamides with Complex Heterocycles
Comparison :
- The target compound’s simpler structure (MW ≈ 377 g/mol) may offer better pharmacokinetic profiles than bulkier analogs.
Biological Activity
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure consists of a thiophene ring fused with a thiazole moiety and an amide functional group. The molecular formula is , with a molecular weight of approximately 252.33 g/mol. The presence of thiazole and thiophene rings is critical for its biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole and thiophene rings exhibit potent antitumor activity. For instance, derivatives of thiazole have shown promising cytotoxic effects against various cancer cell lines. In one study, the compound demonstrated an IC50 value less than that of doxorubicin against Jurkat and A-431 cell lines, indicating strong antiproliferative effects . The SAR analysis revealed that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for various derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations suggest that it interacts with proteins primarily through hydrophobic contacts, which may disrupt critical signaling pathways in cancer cells . Additionally, the presence of the thiazole ring is essential for binding to target proteins involved in tumor progression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and thiazole rings significantly influence the biological activity of the compound. Key findings include:
- Substitution Patterns : The introduction of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity .
- Ring Modifications : Variations in the thiazole structure lead to differences in antimicrobial potency, suggesting that specific functional groups are crucial for activity .
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| This compound | < Doxorubicin | Antitumor |
| Derivative 1 | 0.22 | Antimicrobial |
| Derivative 2 | 0.25 | Antimicrobial |
Case Studies
- Antitumor Efficacy : A study conducted on various thiazole derivatives showed that those similar to this compound exhibited significant growth inhibition in cancer cell lines, particularly in leukemia and skin cancer models .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to enhanced efficacy against biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
